

Crystal Structure of 4,6-Dimethoxy-2-mercaptopyrimidine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Dimethoxy-2-mercaptopyrimidine

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Abstract

This technical guide provides an in-depth analysis of the crystal structure of a key derivative of **4,6-dimethoxy-2-mercaptopyrimidine**, namely 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. A comprehensive search of publicly available crystallographic databases reveals a lack of definitive crystal structure data for **4,6-dimethoxy-2-mercaptopyrimidine** in its thione/thiol tautomeric forms. However, the crystal structure of its stable, oxidized derivative has been well-characterized and serves as a critical reference for understanding the molecular geometry and intermolecular interactions of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, crystallographic data, and a procedural workflow for such analyses.

Introduction

Compounds featuring the 4,6-dimethoxypyrimidine-2-yl moiety are of significant interest in the pharmaceutical and agrochemical industries due to their pronounced biological activities, including herbicidal properties.^[1] The structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for the rational design of new therapeutic agents and agrochemicals. While the crystal structure for the parent compound, **4,6-dimethoxy-2-mercaptopyrimidine**, is not readily available in the public domain, this guide

focuses on the detailed crystal structure analysis of a closely related and synthetically accessible derivative, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.

Experimental Protocols

Synthesis and Crystallization of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

A facile and efficient synthesis of 4,6-dimethoxy-2-methylthiopyrimidine can be achieved through the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, yielding the product in high purity.^{[2][3]} Subsequent oxidation of the methylthio group affords the target compound, 4,6-dimethoxy-2-methylsulfonylpyrimidine.

Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine: A mixture of 2-chloro-4,6-dimethoxypyrimidine (100 mmol), tetrabutylammonium bromide (5 mmol), 25% sodium methyl mercaptide (107 mmol), and methanol (80 mmol) is heated to 45-50°C for 2 hours. The resulting off-white precipitate is collected by vacuum filtration, washed with cool water, and recrystallized from an isopropanol:water (2:1) mixture to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.^[2]

Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine: Periodic acid (2.63 mmol) is dissolved in acetonitrile (6 ml) with stirring at room temperature for 1 hour. Chromium trioxide (0.125 mmol) is then added and stirred for 5 minutes to form a clear orange solution. A portion of this oxidizing solution (1.7 ml) is added to a solution of 4,6-dimethoxy-2-methylthiopyrimidine (0.23 mmol) in ethyl acetate and stirred at room temperature for 30 minutes. The reaction is quenched with saturated sodium sulfite and purified by silica column chromatography (eluting with acetone) to yield 4,6-dimethoxy-2-methylsulfonylpyrimidine. Single crystals suitable for X-ray diffraction can be obtained by recrystallization from a dichloromethane solution.^[1]

X-ray Crystallography

The determination of the atomic and molecular structure of a crystal is achieved through X-ray crystallography.^[4] This technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection: A suitable single crystal of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature

(e.g., 296 K) using a radiation source such as Mo K α radiation.[1] A series of two-dimensional diffraction patterns are recorded as the crystal is rotated.[4]

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]

Data Presentation

The crystallographic data for 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

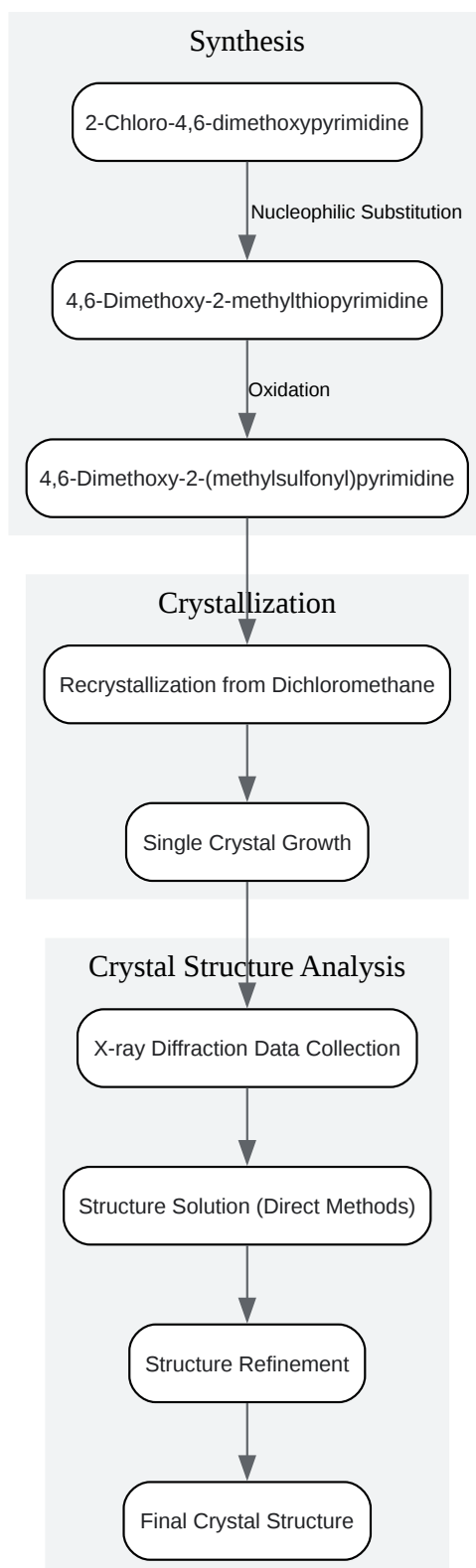
| Parameter | Value[1] |
|---------------------------------|--|
| Empirical Formula | C ₇ H ₁₀ N ₂ O ₄ S |
| Formula Weight | 218.23 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 8.349 (2) Å |
| b | 11.067 (3) Å |
| c | 11.438 (3) Å |
| α | 108.457 (8)° |
| β | 92.774 (8)° |
| γ | 98.504 (8)° |
| Volume | 986.4 (4) Å ³ |
| Z | 4 |
| Density (calculated) | 1.468 Mg/m ³ |
| Absorption Coefficient | 0.32 mm ⁻¹ |
| F(000) | 456 |
| Crystal Size | 0.38 x 0.30 x 0.08 mm |
| Theta range for data collection | 2.1 to 28.3° |
| Reflections collected | 29277 |
| Independent reflections | 7063 [R(int) = 0.042] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F ² |

| | |
|--------------------------------------|-------------------------|
| Data / restraints / parameters | 7063 / 0 / 259 |
| Goodness-of-fit on F^2 | 1.08 |
| Final R indices [$I > 2\sigma(I)$] | R1 = 0.044, wR2 = 0.156 |
| R indices (all data) | R1 = 0.068, wR2 = 0.174 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.



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Caption: Workflow for Synthesis and Crystal Structure Analysis.

Conclusion

This technical guide has detailed the synthesis, crystallization, and comprehensive crystal structure analysis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, a key derivative of **4,6-dimethoxy-2-mercaptopyrimidine**. The provided experimental protocols and crystallographic data offer a valuable resource for researchers in medicinal chemistry and materials science. The workflow diagram provides a clear overview of the process from synthesis to structural elucidation. While the crystal structure of the parent mercapto compound remains to be reported, the analysis of this derivative provides significant insights into the molecular architecture of this important class of heterocyclic compounds.

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